2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C10H9BrF3NO and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the bromination of 3-methylbenzoic acid followed by amide formation with 2,2,2-trifluoroethylamine . The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The amide formation step usually requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or alkoxides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups can enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbenzamide: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
3-Bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide: Contains additional functional groups, leading to distinct applications and reactivity.
Uniqueness
2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both bromine and trifluoroethyl groups, which confer specific chemical properties and reactivity. These groups enhance its potential for various scientific research applications and make it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6-3-2-4-7(8(6)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLIOTJBHSWXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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